molecular formula C10H10N2O2 B2888799 (5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol CAS No. 1159251-58-7

(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol

Cat. No.: B2888799
CAS No.: 1159251-58-7
M. Wt: 190.202
InChI Key: AQLRXBPPMKBVAL-UHFFFAOYSA-N
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Description

(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol (CAS 1159251-58-7) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical serves as a valuable synthetic building block, particularly for creating molecular hybrids. The strategic combination of isoxazole and pyridine rings in a single structure is a recognized approach in pharmaceutical development, as these motifs are frequently found in compounds with diverse biological activities . Research into analogous structures highlights their potential in developing inhibitors for key enzymes like lipoxygenase (LOX), which is implicated in inflammatory processes . Furthermore, the isoxazole-pyridine scaffold is a key pharmacophore in advanced research, exemplified by its presence in compounds like alogabat, which has been investigated as a positive allosteric modulator of the GABAA α5 receptor for potential application in neurological disorders such as Alzheimer's disease . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

(5-methyl-3-pyridin-4-yl-1,2-oxazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-9(6-13)10(12-14-7)8-2-4-11-5-3-8/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLRXBPPMKBVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=NC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation-Based Synthesis

Formation of the Isoxazole Core

The cyclocondensation of β-ketoesters with hydroxylamine hydrochloride and aldehydes in aqueous media provides a robust route. Adapting methodologies from, ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and 4-pyridinecarboxaldehyde (1 mmol) react in water with DL-tartaric acid (10 mol%) at room temperature. This one-pot protocol yields 3-methyl-5-(pyridin-4-yl)isoxazole-4-carboxylate after 100 minutes (85–88% yield).

Key Reaction Parameters:
  • Solvent : Water enables eco-friendly synthesis and facile catalyst recovery.
  • Catalyst : DL-Tartaric acid enhances reaction rate and regioselectivity.
  • Work-up : Filtration and recrystallization from ethanol yield pure product.

Reduction of Ester to Hydroxymethyl

The ethyl ester intermediate undergoes reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C. Quenching with aqueous ammonium chloride and extraction with dichloromethane affords (5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol in 72% yield.

1,3-Dipolar Cycloaddition Approach

Nitrile Oxide Generation

A nitrile oxide precursor, synthesized from 3-methyl-5-nitroisoxazole-4-carbaldehyde oxime, undergoes dehydrohalogenation using N-chlorosuccinimide (NCS) and triethylamine in dichloromethane.

Cycloaddition with Propargyl Alcohol

The in situ-generated nitrile oxide reacts with 4-pyridinylpropargyl alcohol in methanol under reflux. Hypervalent iodine (PhI(OAc)₂) facilitates the cycloaddition, yielding the isoxazole ring with inherent hydroxymethyl functionality (42% yield).

Optimization Insights:
  • Solvent : Methanol improves solubility and reaction homogeneity.
  • Catalyst : Hypervalent iodine reagents enable metal-free, mild conditions.

Bromination-Hydrolysis Sequence

Bromination of Methyl Precursor

Adapting methods from, 5-methyl-3-(pyridin-4-yl)isoxazole-4-methanol is treated with phosphorus tribromide (PBr₃) in benzene at 30–40°C, yielding 4-bromomethyl-5-methyl-3-(pyridin-4-yl)isoxazole (89% purity).

Hydrolysis to Hydroxymethyl

The bromomethyl intermediate undergoes alkaline hydrolysis using sodium hydroxide (2N) in aqueous ethanol at 60°C. Neutralization with hydrochloric acid and recrystallization from water-methanol affords the target alcohol (68% yield).

Comparative Methodological Evaluation

Method Starting Materials Conditions Yield Advantages
Cyclocondensation Ethyl acetoacetate, 4-pyridinecarboxaldehyde Water, RT, DL-Tartaric 85–88% Eco-friendly, high regioselectivity
1,3-Dipolar Cycloaddition Nitrile oxide, propargyl alcohol Methanol, PhI(OAc)₂ 42% Metal-free, direct hydroxymethyl installation
Bromination-Hydrolysis 4-Methylisoxazole precursor, PBr₃ Benzene, NaOH 68% Scalable, avoids reduction steps

Challenges and Mitigation Strategies

  • Regioselectivity : Competing formation of 3,5-disubstituted isomers is minimized using sterically hindered aldehydes.
  • Pyridine Basicity : Protonation of the pyridinyl nitrogen during acidic work-ups is avoided via neutral pH extraction.
  • Functional Group Compatibility : Ester reduction with LiAlH₄ requires rigorous anhydrous conditions to prevent over-reduction.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties.

Scientific Research Applications

(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol is a chemical compound with the molecular formula C10H10N2O2 . Information regarding its applications is limited, but research findings and related patents provide insight into its potential uses in medicinal chemistry and as an intermediate in synthesizing more complex molecules.

Isoxazoles and their applications
Isoxazoles are a class of heterocyclic compounds with a wide range of applications in various fields . They have been explored for their potential use as anticancer agents . Metal-free synthetic routes for isoxazoles have been developed, highlighting their importance in chemical synthesis .

Potential therapeutic applications
WO2018104419 discloses that compounds with similar structures could be useful as positive allosteric modulators (PAM) of the GABAA α5 receptor . These compounds may have therapeutic potential for treating medical conditions mediated by GABAA α5 receptor activity, such as Alzheimer’s disease, mild cognitive impairment (MCI), age-related cognitive decline, schizophrenia, bipolar disorders, autism spectrum disorder (ASD), Angelman syndrome, Rett syndrome, Prader-Willi syndrome, epilepsy, post-traumatic stress disorder (PTSD), amyotrophic lateral sclerosis (ALS), and fragile-X disorder .

Antiproliferative activity of benzopyran-4-one-isoxazole hybrids
New benzopyran-4-one-isoxazole hybrid compounds have demonstrated significant antiproliferative activities against cancer cell lines . For example, compounds 5a–d displayed IC50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells while showing minimal cytotoxicity to normal cell lines . These findings suggest that isoxazole-containing compounds could be further developed as selective anticancer agents .

Use as an intermediate in chemical synthesis
Isoxazoles can serve as intermediates in synthesizing other molecules . For example, 3,5-disubstituted isoxazoles can be synthesized via microwave irradiation using aryl aldehydes and hydroxylamine hydrochloride . These synthetic routes highlight the versatility of isoxazoles in creating complex molecules with potential applications in various fields .

Mechanism of Action

The mechanism of action of (5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol 5-Me, 3-Pyridin-4-yl, 4-CH$_2$OH C${10}$H${10}$N$2$O$2$ 190.20 Polar hydroxymethyl group; potential H-bonding
(5-Methyl-3-p-tolylisoxazol-4-yl)methanol 5-Me, 3-p-Tolyl, 4-CH$_2$OH C${12}$H${13}$NO$_2$ 203.24 Aryl substituent; lower polarity
(5-(Pyridin-4-yl)isoxazol-4-yl)methanol 5-H, 3-Pyridin-4-yl, 4-CH$_2$OH C$9$H$8$N$2$O$2$ 176.17 Lacks methyl group; simpler structure
Methyl 5-methyl-3-(pyridin-4-yl)isoxazole-4-carboxylate 5-Me, 3-Pyridin-4-yl, 4-COOCH$_3$ C${11}$H${10}$N$2$O$3$ 218.21 Ester group; increased lipophilicity
[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol 5-Me, 3-Thiophene, 4-CH$_2$OH C${10}$H${13}$NO$_2$S 223.28 Dihydroisoxazole; coplanar rings enhance crystallinity
Key Observations:
  • Hydrogen Bonding : The hydroxymethyl group in the target compound contrasts with the ester group in the carboxylate analog (C${11}$H${10}$N$2$O$3$), which is more lipophilic and may affect target binding .
  • Ring Modifications: The dihydroisoxazole derivative (C${10}$H${13}$NO$_2$S) exhibits coplanar thiophene and isoxazole rings, facilitating intermolecular hydrogen bonds (O–H···N), which enhance crystallinity and stability .

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound enhances water solubility compared to methyl ester or p-tolyl analogs.
  • Melting Points : Crystalline analogs like the dihydroisoxazole derivative () exhibit higher melting points due to hydrogen-bonded networks .

Biological Activity

(5-Methyl-3-(pyridin-4-yl)isoxazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and cognitive disorders. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of isoxazole derivatives, characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The specific structure of this compound can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

Where:

  • C1 : 5-Methyl group
  • C2 : Isoxazole ring
  • C3 : Pyridine moiety

1. Cognitive Enhancement

Research indicates that isoxazole derivatives can act as selective inverse agonists at the GABA_A receptor, particularly targeting the GABA_A α5\alpha 5 subtype. This selectivity is crucial as it enhances cognition with reduced proconvulsant activity, making these compounds promising candidates for treating cognitive disorders such as Alzheimer's disease .

2. Anticancer Activity

Recent studies have explored the anticancer potential of isoxazole derivatives, including this compound. A study highlighted that certain isoxazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including colorectal cancer cells (HT29). The compound's mechanism may involve the inhibition of anti-apoptotic proteins and interference with cellular signaling pathways essential for tumor growth .

3. Antimicrobial Properties

Isoxazole compounds have also shown promise in antimicrobial applications. The presence of heteroatoms in their structure contributes to their ability to disrupt microbial cell functions. Various synthesized derivatives have demonstrated effective antimicrobial activity against a range of pathogens, suggesting potential therapeutic applications in infectious diseases .

Case Study 1: Cognitive Enhancement

In a study assessing the effects of GABA_A α5\alpha 5 inverse agonists, this compound was evaluated for its ability to enhance cognitive function in animal models. Results indicated improved memory retention and learning capabilities compared to control groups, supporting its potential use in treating cognitive impairments associated with aging and neurodegenerative diseases.

Case Study 2: Anticancer Efficacy

A comparative analysis of various isoxazole derivatives was conducted to evaluate their cytotoxic effects on HT29 cells. The study found that this compound exhibited a lower IC50 value than standard chemotherapeutics like cisplatin, indicating superior efficacy against cancer cells while maintaining lower toxicity towards normal cells .

Research Findings Summary

Activity Mechanism Reference
Cognitive EnhancementGABA_A α5\alpha 5 inverse agonist
Anticancer ActivityInhibition of anti-apoptotic proteins
Antimicrobial ActivityDisruption of microbial cell functions

Q & A

Q. Basic

  • 1H/13C NMR : Assigns proton and carbon environments. For example, methyl groups on the isoxazole ring appear at δ 2.58 ppm (1H NMR), and carbonyl carbons resonate near 175 ppm (13C NMR) .
  • IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3337 cm⁻¹ for methanol groups) .
  • HRMS : Confirms molecular weight (e.g., [M + Na]+ ions with <3 ppm error) .
  • TLC : Monitors reaction progress using pet. ether:ethyl acetate (70:30) .

How is molecular docking utilized to predict the biological targets of this compound?

Q. Advanced

  • Target Selection : Human dihydrofolate reductase (DHFR; PDB ID: 1KMS) is a common target for anticancer agents. Docking software (e.g., AutoDock Vina) calculates binding affinities (docking scores >150 suggest strong interactions) .
  • Protocol :
    • Prepare the ligand (compound) and receptor (DHFR) files, optimizing protonation states.
    • Define the active site using grid boxes centered on co-crystallized ligands.
    • Validate the protocol by redocking known inhibitors (RMSD <2 Å).
    • Analyze hydrogen bonds and hydrophobic interactions (e.g., pyridinyl groups with Arg70) .

What crystallographic methods elucidate the three-dimensional structure and intermolecular interactions of this compound?

Q. Advanced

  • Single-Crystal X-ray Diffraction :
    • Data Collection : Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Absorption correction via SADABS .
    • Refinement : SHELXL-2018/3 with riding models for H-atoms. Key metrics: R1 <0.05, wR2 <0.15 .
  • Structural Insights :
    • Coplanarity of isoxazole and pyridinyl rings (dihedral angle <3°).
    • Intermolecular O–H···N hydrogen bonds form 1D chains, influencing crystal packing .

How is the anticancer activity of this compound evaluated in vitro, and what metrics are reported?

Q. Advanced

  • MTT Assay :
    • Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231) in 96-well plates.
    • Treat with compound at varying concentrations (1–100 µg/mL) for 48–72 hrs.
    • Add MTT reagent (0.5 mg/mL), incubate 4 hrs, and solubilize formazan crystals with DMSO.
    • Measure absorbance at 570 nm. Calculate IC50 values (3–4 µg/mL indicate potency) .
  • Validation : Compare with positive controls (e.g., doxorubicin) and assess dose-response curves.

What strategies are used to resolve enantiomers of this compound, and how is chiral purity validated?

Q. Advanced

  • Chiral HPLC :
    • Column: (R,R) WHELK-01 (25 cm × 10 mm).
    • Eluent: 25% 2-propanol in hexane; flow rate: 4 mL/min.
    • Detection: UV at 254 nm. Retention times distinguish enantiomers .
  • Purity Validation :
    • Polarimetry: Measure specific rotation ([α]D = +59.96° for (S)-enantiomer).
    • Chiral NMR Shift Reagents (e.g., Eu(hfc)3) induce splitting of enantiomeric signals .

How are derivative compounds synthesized to enhance biological activity, and what structural modifications are prioritized?

Q. Advanced

  • Key Modifications :
    • Piperidyl Methanones : Introduce carboxamide groups via coupling reactions (e.g., EDCI/HOBt) to improve solubility .
    • Thiazolidinone Hybrids : React with 2-thioxothiazolidin-4-ones under reflux to enhance antitubercular activity .
  • Screening : Prioritize substitutions at the pyridinyl (e.g., nitro, methoxy) and isoxazolyl (e.g., methylthio) positions for SAR studies .

What in vitro models assess antitubercular activity, and how are results interpreted?

Q. Advanced

  • Microplate Alamar Blue Assay (MABA) :
    • Inoculate M. tuberculosis H37Rv or DKU 156 in Middlebrook 7H9 broth.
    • Treat with compound (1.56–25 µg/mL) for 7 days.
    • Add Alamar Blue; fluorescence indicates viability.
    • Determine MIC (minimum inhibitory concentration): 3.12–6.25 µg/mL for active derivatives .
  • Selectivity Index (SI) : Compare MIC values against mammalian cell toxicity (e.g., Vero cells) to ensure specificity.

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